Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Spiro[3.3]heptan-2-amine Hydrochloride
In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter has led to a strategic pivot from planar, aromatic systems towards three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings joined at a single quaternary carbon, have emerged as privileged structures in this endeavor.[1][2] Their inherent rigidity and well-defined three-dimensional exit vectors offer a unique advantage, enabling precise spatial orientation of pharmacophoric elements to maximize interactions within complex biological targets.[1][2][3] This structural constraint often translates into enhanced binding affinity, improved metabolic stability, and superior selectivity compared to more flexible acyclic or monocyclic analogues.[3][4]
The spiro[3.3]heptane core, in particular, represents a valuable and increasingly popular building block.[5] Its compact and rigid framework serves as a non-collinear bioisostere for phenyl rings, allowing chemists to "escape from flatland" and explore new, under-represented chemical space.[5][6] Spiro[3.3]heptan-2-amine hydrochloride, the subject of this guide, is a quintessential example of such a building block. As a primary amine salt, its utility in synthetic and medicinal chemistry is vast, yet its efficacy in a drug development program is fundamentally governed by its core physicochemical properties.
This guide provides a comprehensive technical overview of the key physicochemical properties of Spiro[3.3]heptan-2-amine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only the available data but also authoritative, field-tested protocols for the empirical determination of these critical parameters. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Section 1: Core Molecular and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is the bedrock of any successful drug development campaign. These parameters dictate everything from synthetic strategy and formulation design to pharmacokinetic behavior.
Molecular Identity and Structure
Spiro[3.3]heptan-2-amine hydrochloride is the salt formed from the basic spirocyclic amine and hydrochloric acid. This conversion to a hydrochloride salt is a common strategy in pharmaceutical sciences to improve the solubility and stability of amine-containing compounds.[7]
Summary of Physicochemical Properties
The following table summarizes the known and computed physicochemical properties of Spiro[3.3]heptan-2-amine hydrochloride. It is critical to note that while computational models provide valuable estimates, empirically determined data (designated as N/A where not publicly available) are essential for regulatory submissions and definitive decision-making.
| Property | Value | Data Type | Source(s) |
| CAS Number | 1416439-08-1 | Identifier | PubChem, Sigma-Aldrich[8][9][10] |
| Molecular Formula | C₇H₁₄ClN | Structural | PubChem[8] |
| Molecular Weight | 147.65 g/mol | Physical | ChemScene[11] |
| Physical Form | Solid | Physical | Sigma-Aldrich[9][10] |
| Melting Point | Not Available (N/A) | Physical | - |
| Aqueous Solubility | Not Available (N/A) | Physicochemical | - |
| pKa (of conjugate acid) | Not Available (N/A) | Physicochemical | - |
| LogP (Partition Coefficient) | 1.70 | Computed | ChemScene[11] |
| LogD at pH 7.4 | Not Available (N/A) | Physicochemical | - |
Section 2: Authoritative Protocols for Experimental Characterization
For a molecule like Spiro[3.3]heptan-2-amine hydrochloride, three physicochemical parameters are paramount for predicting its behavior in a physiological system: aqueous solubility, the acid dissociation constant (pKa), and lipophilicity (LogD). The following sections provide detailed, self-validating protocols for their determination.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Rationale & Expertise: The thermodynamic equilibrium solubility is the most relevant measure for drug development, as it represents the true saturation point of a compound in a given medium. The shake-flask method is the universally recognized "gold standard" for this determination due to its accuracy and direct measurement of equilibrium.[12][13] Kinetic solubility assays, while faster, can often overestimate solubility and are better suited for high-throughput screening rather than lead optimization.[14]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of Spiro[3.3]heptan-2-amine hydrochloride (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of visible solid material is essential to ensure saturation.[15]
-
-
Equilibration:
-
Seal the vials and place them in a thermostatic shaker bath set to a controlled temperature (typically 25°C for standard measurements or 37°C for physiological relevance).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is standard; the exact time should be confirmed by preliminary experiments where concentration is measured at various time points until it plateaus.[16]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to permit the settling of undissolved solid.
-
To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[16]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. Causality: It is critical not to disturb the solid pellet to avoid erroneously high concentration readings.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Accurately dilute the filtered sample with a suitable mobile phase for quantification.
-
Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be generated using standards of known concentration.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor. Express the final value in units of mg/mL or µg/mL.
-
The experiment must be performed in at least triplicate to ensure reproducibility, with the final result reported as the mean ± standard deviation.[16]
-
References
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Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. drughunter.com. Retrieved from [Link]
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Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. agilent.com. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. creative-bioarray.com. Retrieved from [Link]
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ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. pubs.acs.org. Retrieved from [Link]
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PubChem. (n.d.). Spiro[3.3]heptan-2-amine hydrochloride. pubchem.ncbi.nlm.nih.gov. Retrieved from [Link]
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Chemaxon. (n.d.). LogP and logD calculations. docs.chemaxon.com. Retrieved from [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. encyclopedia.pub. Retrieved from [Link]
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PharmaeliX. (2021, December 25). pKa Value Determination Guidance 2024. pharmaelix.com. Retrieved from [Link]
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MDPI. (n.d.). Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. mdpi.com. Retrieved from [Link]
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Chromatography Online. (n.d.). Determination of pKa Values by Liquid Chromatography. chromatographyonline.com. Retrieved from [Link]
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ResearchGate. (2017, October 12). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. researchgate.net. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2013, August 8). Development of Methods for the Determination of pKa Values. ncbi.nlm.nih.gov. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. chemrxiv.org. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. prepchem.com. Retrieved from [Link]
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ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. chemrxiv.org. Retrieved from [Link]
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ACS Publications. (n.d.). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. pubs.acs.org. Retrieved from [Link]
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